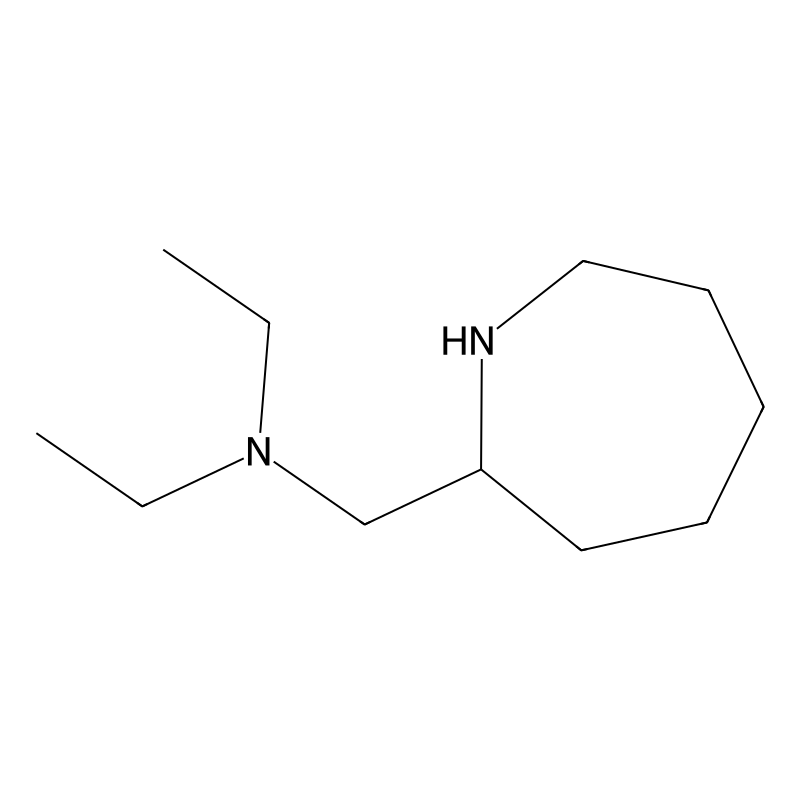N-(2-AZEPANYLMETHYL)-N-ETHYLETHANAMINE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(2-Azepanylmethyl)-N-ethylethanamine, also known by its IUPAC name N-(azepan-2-ylmethyl)-N-ethylethanamine, is a chemical compound characterized by the molecular formula and a molecular weight of approximately 184.32 g/mol. This compound features a unique structure that includes an azepane ring, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. The presence of both ethyl and azepan-2-ylmethyl groups contributes to its distinctive properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
The chemical reactivity of N-(2-Azepanylmethyl)-N-ethylethanamine can be explored through various organic reactions typical for amines and azepanes. Common reactions include:
- Alkylation Reactions: The amine group can undergo alkylation with alkyl halides or sulfonates, leading to the formation of quaternary ammonium salts.
- Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
- Nucleophilic Substitution: The nitrogen in the azepane ring can participate in nucleophilic substitution reactions, particularly with electrophiles.
These reactions are essential for synthesizing derivatives and exploring the compound's potential biological activities .
Synthesis of N-(2-Azepanylmethyl)-N-ethylethanamine can be achieved through several methods:
- Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For instance, reacting 2-(azepan-2-yl)acetaldehyde with ethylamine could yield the target compound.
- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the azepane ring followed by functionalization to introduce the ethyl group.
- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for amine synthesis, allowing for more efficient production methods .
N-(2-Azepanylmethyl)-N-ethylethanamine has potential applications in various domains:
- Pharmaceuticals: Its structure suggests potential use as a drug candidate targeting neurological conditions.
- Chemical Intermediates: It may serve as an intermediate in synthesizing more complex molecules in organic chemistry.
- Research Tools: The compound can be utilized in biochemical assays to study receptor interactions due to its structural properties.
These applications highlight the importance of further research into its properties and effects .
Interaction studies involving N-(2-Azepanylmethyl)-N-ethylethanamine are crucial for understanding its pharmacodynamics. Potential areas of investigation include:
- Receptor Binding Studies: Evaluating how this compound interacts with various neurotransmitter receptors (e.g., serotonin, dopamine).
- Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems could provide insights into its efficacy and safety profiles.
Such studies are essential for assessing its viability as a therapeutic agent .
Several compounds share structural similarities with N-(2-Azepanylmethyl)-N-ethylethanamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylpiperidine | Six-membered ring with one nitrogen | More stable; commonly used as a solvent |
| 1-(2-Aminoethyl)piperidine | Six-membered ring with aminoethyl substitution | Potentially more reactive due to free amine group |
| N,N-Diethylaminoethanol | Ethanolamine structure | Used primarily as a surfactant |
Uniqueness of N-(2-Azepanylmethyl)-N-ethylethanamine
What sets N-(2-Azepanylmethyl)-N-ethylethanamine apart is its unique seven-membered azepane ring structure combined with an ethyl substitution at the nitrogen atom. This specific configuration may influence its biological activity differently compared to other compounds, potentially leading to novel therapeutic applications .








